molecular formula C19H20ClN3O2 B2911403 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea CAS No. 886902-49-4

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea

Cat. No.: B2911403
CAS No.: 886902-49-4
M. Wt: 357.84
InChI Key: ZNHAGZBBJPMHPX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications

Ring-Opening Polymerization Initiator

A series of N-aryl-N′-pyridyl ureas, including those with 4-chlorophenyl components, have been synthesized and shown to act as thermal latent initiators for the ring-opening polymerization of epoxides. The electron-withdrawing nature of the substituent on the aromatic ring, such as the 4-chlorophenyl group, has been found to increase the peak temperatures during polymerization, suggesting a strategy for achieving thermal latency in polymer chemistry (Makiuchi, Sudo, & Endo, 2015).

Nonlinear Optical Properties

Research into the electronic, optical, and nonlinear optical properties of a novel chalcone derivative closely related to the query compound has highlighted its potential applications in optoelectronic device fabrications. Studies indicate that this compound has significantly higher second and third harmonic generation values compared to standard urea, suggesting superior properties for use in nonlinear optics (Shkir et al., 2018).

Corrosion Inhibitor

Compounds with a similar urea structure have been investigated for their role as corrosion inhibitors. Specifically, their effectiveness in protecting mild steel in acidic solutions has been documented. These inhibitors work by forming an adsorbed film on the steel surface, significantly enhancing the corrosion resistance of the metal (Bahrami & Hosseini, 2012).

Enhancement of Adventitious Root Formation

Urea derivatives are known to exhibit cytokinin-like activity, which positively regulates cell division and differentiation in plants. Studies on specific urea cytokinins have demonstrated their ability to enhance adventitious root formation, underscoring the potential agricultural applications of these compounds (Ricci & Bertoletti, 2009).

Potential Anti-Cancer Agents

The diaryl urea scaffold has been utilized in the design and synthesis of new anticancer agents. A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and highlighting the therapeutic potential of these compounds (Feng et al., 2020).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-25-17-11-9-16(10-12-17)23(18-4-3-13-21-18)19(24)22-15-7-5-14(20)6-8-15/h5-12H,2-4,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHAGZBBJPMHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.